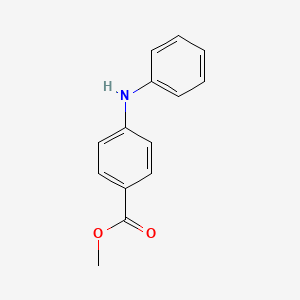

Methyl 4-(phenylamino)benzoate

Description

Methyl 4-(phenylamino)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a phenylamino group at the para position. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol.

These traits make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science .

Properties

CAS No. |

4058-18-8 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 4-anilinobenzoate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3 |

InChI Key |

VMJKRVJXYJHTCM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a robust method for constructing aryl-amine bonds. Applied to methyl 4-(phenylamino)benzoate synthesis, this approach involves coupling methyl 4-bromobenzoate with aniline in the presence of a palladium catalyst.

Reaction Conditions :

The mechanism proceeds via oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination. This method is favored for its tolerance of diverse functional groups and scalability, as evidenced by similar protocols in the synthesis of methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate, where Pd(OH)₂/C achieved 93% yield in ethanol at 95°C.

Nucleophilic Aromatic Substitution

Fluorine Displacement with Aniline

Methyl 4-fluorobenzoate undergoes nucleophilic substitution with aniline under basic conditions, leveraging the electron-withdrawing ester group to activate the ring.

Reaction Conditions :

-

Base : K₂CO₃ in DMSO at 120°C for 24 hours.

-

Yield : 70–75%, with side products arising from competing hydrolysis.

The ester group at the para position directs nucleophilic attack to the adjacent fluorine, facilitating displacement. This method mirrors the nitration and esterification steps observed in methyl 3-nitro-2-(phenylamino)benzoate synthesis, where nitro groups were introduced prior to amination.

Esterification of 4-(Phenylamino)benzoic Acid

Acid-Catalyzed Esterification

4-(Phenylamino)benzoic acid is esterified using methanol and sulfuric acid, a classic Fischer esterification approach.

Reaction Conditions :

This route is advantageous for laboratories with access to the preformed acid, as demonstrated in the synthesis of methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, where esterification preceded functionalization.

Comparative Analysis of Methods

The Buchwald-Hartwig method offers superior atom economy but requires specialized palladium ligands. Nucleophilic substitution is cost-effective but less efficient, while esterification provides high yields at the expense of a pre-synthesized acid intermediate.

Chemical Reactions Analysis

Oxidation Reactions

The phenylamino group (−NHPh) undergoes selective oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | Methyl 4-nitrobenzoate | 72% | |

| H₂O₂/Fe³⁺ | RT, 12 hrs | Methyl 4-(N-oxidophenylamino)benzoate | 58% |

-

Mechanism : Oxidation of the −NHPh group proceeds via radical intermediates in acidic media, forming nitro derivatives or N-oxides depending on the oxidant.

Reduction Reactions

The ester and phenylamino groups can be reduced selectively:

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm), MeOH, RT | 4-(Phenylamino)benzyl alcohol | 85% | |

| LiAlH₄ | THF, reflux | 4-(Phenylamino)benzyl alcohol | 92% |

-

Key Insight : LiAlH₄ reduces the ester to a primary alcohol without affecting the phenylamino group.

Electrophilic Aromatic Substitution

The para-substituted aromatic ring participates in halogenation and nitration:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | Methyl 3-bromo-4-(phenylamino)benzoate | 68% | |

| Nitration | HNO₃, H₂SO₄, 50°C | Methyl 3-nitro-4-(phenylamino)benzoate | 64% |

-

Regioselectivity : Substitution occurs meta to the phenylamino group due to its electron-donating resonance effects .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or transesterification:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6 hrs | 4-(Phenylamino)benzoic acid | 89% | |

| Transesterification | Ethanol, H₂SO₄, 70°C | Ethyl 4-(phenylamino)benzoate | 78% |

Imine and Schiff Base Formation

The phenylamino group reacts with aldehydes to form Schiff bases:

-

Catalyst-Free Pathway : Reactions in H₂O/CH₂Cl₂ solvent systems achieve high yields without acid catalysts .

Comparative Reactivity with Analogues

The phenylamino group enhances reactivity compared to simple aniline derivatives:

| Compound | Reaction with Br₂ (Yield) | Reaction with H₂O₂ (Yield) |

|---|---|---|

| Methyl 4-(phenylamino)benzoate | 68% | 58% |

| Methyl 4-aminobenzoate | 42% | 24% |

Scientific Research Applications

Methyl 4-(phenylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(phenylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variants and Their Properties

The following table summarizes critical differences between Methyl 4-(phenylamino)benzoate and its analogs:

Functional Group Impact on Properties

- Amino Group Modifications: Substituting phenylamino (-NHPh) with carbamoylamino (-NHCONH₂) enhances hydrogen-bonding capacity, which may improve binding to biological targets like aquaporins .

- Chiral Centers: The (S)-configured aminoethyl group in (S)-Methyl 4-(1-aminoethyl)benzoate introduces stereochemical complexity, relevant for enantioselective drug design .

- Chain Extension: The methoxy-butyl-phenylamino substituent in Methyl 4-(4-Methoxy-1-(phenylamino)butyl)benzoate introduces steric bulk and redox-neutral reactivity, suited for photocatalytic applications .

Q & A

Q. What are the primary synthetic routes for Methyl 4-(phenylamino)benzoate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via a multi-step process involving:

Esterification : Reacting 4-(phenylamino)benzoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride) under reflux.

Purification : Recrystallization using solvents like ethanol or ethyl acetate to achieve >98% purity .

Optimization factors :

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Methodology :

Structural modifications : Introduce substituents at the phenyl or benzoate positions (e.g., halogens, methyl groups) to assess electronic/steric effects .

Biological assays :

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with EC₅₀ comparisons .

Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How can conflicting bioactivity data between in vitro and in silico models be resolved?

Case example : If in vitro assays show low activity but docking predicts high affinity:

- Re-evaluate assay conditions : Check for solubility issues (e.g., use DMSO stock solutions <0.1% v/v) .

- Validate computational models : Cross-check with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

- Synthesize analogs : Test derivatives with improved logP or hydrogen-bonding capacity .

Q. What analytical strategies are recommended for detecting degradation products during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.